molecular formula C10H20N2O2 B8446914 2-Isobutylamino-1-morpholin-4-yl-ethanone

2-Isobutylamino-1-morpholin-4-yl-ethanone

Cat. No. B8446914
M. Wt: 200.28 g/mol
InChI Key: WJBIJMKTDIAVBE-UHFFFAOYSA-N
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Patent
US06878706B1

Procedure details

N-Bromoacetyl-morpholine (3.73 g, 18 mmol) was dissolved in 20 mL of THF. Isobutylamine (5.40 mL, 54.0 mmol) was added. The reaction mixture was stirred at room temperature for 24 h. Solvent and excess reagent were removed in vacuo. The residue was treated with ether. The resulting solid was removed by filtration and washed with ether. The filtrate was concentrated under reduced pressure to give 2-isobutylamino-1-morpholin-4-yl-ethanone (1.43 g, 40%) as a clear oil.
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].[CH2:11]([NH2:15])[CH:12]([CH3:14])[CH3:13]>C1COCC1>[CH2:11]([NH:15][CH2:2][C:3]([N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4])[CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
3.73 g
Type
reactant
Smiles
BrCC(=O)N1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C(C)C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent and excess reagent were removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with ether
CUSTOM
Type
CUSTOM
Details
The resulting solid was removed by filtration
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C(C)C)NCC(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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